molecular formula C6H12ClNO3 B2992516 (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride CAS No. 2173999-60-3

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2992516
CAS No.: 2173999-60-3
M. Wt: 181.62
InChI Key: FPTVMHLJOPHNJS-SCBRTWSOSA-N
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Description

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structure, which includes a cyclopentane ring with an amino group, a hydroxyl group, and a carboxylic acid group. The hydrochloride form is often used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves several steps. One method includes the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds two chiral centers in the target product . The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods

The industrial production of this compound focuses on cost-effective and scalable methods. The raw materials used in the synthetic route are widely available and inexpensive, making the process economically viable. The preparation method features a reasonable route, simple operation, and mild reaction conditions, which contribute to high atom economy and low production costs . The method also ensures good stereoselectivity, high optical purity, and stable product quality, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives.

Scientific Research Applications

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-1-Amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups on the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4,8H,1-3,7H2,(H,9,10);1H/t4-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTVMHLJOPHNJS-SCBRTWSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@H]1O)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-60-3
Record name rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride
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